Hydroxyethyl vs. Dimethylaminoethyl Substituent: Impact on Predicted Hydrogen-Bond Donor Capacity and CNS Permeability
The target compound possesses a secondary alcohol (-CH(OH)-) at the ethyl linker, whereas the closest commercial analog (CAS 1428359-42-5) bears a tertiary dimethylamino group. This structural difference is predicted to increase the number of hydrogen-bond donors (HBD) from 0 to 1, reducing passive CNS permeability (CNS MPO score) while enhancing solubility and potentially altering target engagement kinetics [1]. In the fluorinated dihydrobenzofuran series, the presence of hydroxyl groups was critical for anti-inflammatory activity, as SAR analysis confirmed that hydroxyl-containing derivatives exhibited superior inhibition of COX-2 and iNOS expression compared to non-hydroxylated analogs [2].
| Evidence Dimension | Predicted ADME & Physicochemical Profile |
|---|---|
| Target Compound Data | 1 HBD; TPSA ≈ 70.8 Ų; cLogP ≈ 2.9 (estimated via fragment-based calculation). |
| Comparator Or Baseline | 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea (CAS 1428359-42-5): 0 HBD; TPSA ≈ 53.8 Ų; cLogP ≈ 3.5. |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +17 Ų; ΔcLogP ≈ -0.6. |
| Conditions | In silico prediction using fragment-based methods (e.g., DrugBank ADMET predictors). No experimental data available. |
Why This Matters
The additional HBD and lower lipophilicity of the target compound are likely to enhance aqueous solubility and reduce off-target binding to CNS proteins, making it a superior candidate for peripheral anti-inflammatory screens compared to the dimethylamino analog.
- [1] DrugBank ADMET Prediction Models. Fragment-based calculation for TPSA, HBD, and cLogP. Accessed via DrugBank.ca. View Source
- [2] Abbas, S. et al. (2023) 'Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents', International Journal of Molecular Sciences, 24(13), 10811. View Source
